4-chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
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Overview
Description
Compounds like “4-chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide” belong to a class of organic compounds known as amides . They are formed by the condensation reaction of a carboxylic acid with an amine, in which a water molecule is eliminated . Amides are versatile molecules that can exhibit a range of chemical and biological properties .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an aniline (like 3-chloro-4-methylaniline) with a suitable precursor . The method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .Molecular Structure Analysis
The structure of similar compounds was studied by single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic methods . In the crystal, the molecules are linked by N–H⋯O and C–H⋯O hydrogen bonds. There are also weak π⋯π interactions in the compound form a layer structure parallel to the bc plane .Scientific Research Applications
Carbon–Carbon Bond Formation
One application in synthetic chemistry involves the formation of carbon–carbon bonds through intramolecular 1,4-dipolar cycloaddition. This process generates heterocyclic betaines from amides and N-substituted amides, leading to chromeno[4,3-b]pyridin-2-ones. This reaction highlights the compound's utility in synthesizing complex heterocycles, which are crucial in drug development and materials science (Potts, Dery, & Kullnig, 1987).
Synthesis of Dihydrobenzo[h]quinolines
The compound is also key in synthesizing highly functionalized 5,6-dihydrobenzo[h]quinoline-3-carbonitriles. This synthesis involves a base-induced ring transformation, demonstrating the compound's versatility in organic synthesis and its potential for creating biologically active molecules (Pratap & Ram, 2007).
Anti-Tubercular Applications
A novel application in medicinal chemistry involves the synthesis of derivatives for anti-tubercular activity. These compounds, derived from 4-chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide, showed promising activity against Mycobacterium tuberculosis. Their synthesis and evaluation underline the compound's potential in developing new anti-tubercular agents (Nimbalkar et al., 2018).
Antipathogenic Activity
The compound's derivatives have been evaluated for their antipathogenic activity, particularly against biofilm-forming bacterial strains like Pseudomonas aeruginosa and Staphylococcus aureus. This research suggests potential applications in combating bacterial infections resistant to conventional treatments (Limban, Marutescu, & Chifiriuc, 2011).
Anti-Inflammatory and Anticonvulsant Activity
Further applications in pharmacology include the investigation of anti-inflammatory and anticonvulsant activities. Compounds derived from this compound have been tested for their efficacy in reducing inflammation and convulsions, indicating their therapeutic potential in treating related disorders (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).
Future Directions
Given the importance of heterocyclic chemistry and the potential of oxazine derivatives in drug discovery, a deeper understanding of the chemical properties and biological activities of these compounds is of significant interest . Further studies on “4-chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide” could reveal its potential applications in various fields, including medicine and materials science.
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the chromen-6-yl group in the compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes . The interaction often involves binding to the target receptor, which can trigger a cascade of biochemical reactions within the cell.
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, leading to diverse biological activities . These activities can range from antiviral to anticancer effects, suggesting that the compound may influence multiple pathways.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
4-chloro-N-[2-(3-methylphenyl)-4-oxochromen-6-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO3/c1-14-3-2-4-16(11-14)22-13-20(26)19-12-18(9-10-21(19)28-22)25-23(27)15-5-7-17(24)8-6-15/h2-13H,1H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCQGPSNCHWORD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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